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Introduction

Tradipitant (VLY-686) is a selective, orally bioavailable neurokinin-1 receptor (NK1R)
antagonist that has been investigated for the treatment of gastroparesis, atopic dermatitis, and
motion sickness. Its mechanism of action centers on blocking the binding of Substance P (SP),
a neuropeptide involved in neurogenic inflammation, pain, and emesis, to the NK1R. This guide
provides a comprehensive comparison of the in vivo validation of Tradipitant's mechanism of
action, primarily through human clinical trial data, and contrasts its performance with other
NK1R antagonists where data is available.

While extensive preclinical in vivo data from animal models for Tradipitant in gastroparesis and
atopic dermatitis is not publicly available, clinical studies in human subjects provide significant
insights into its efficacy and mechanism of action. This guide will summarize the available
guantitative data, detail the experimental protocols of key clinical trials, and visualize the
underlying biological pathways and experimental workflows.

Substance PINK1R Signaling Pathway

The therapeutic rationale for using an NK1R antagonist like Tradipitant stems from the role of
the Substance P/NK1R signaling pathway in various physiological and pathological processes.
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Substance P/NK1R signaling pathway and the inhibitory action of Tradipitant.

In Vivo Performance of Tradipitant

The in vivo validation of Tradipitant's mechanism of action is primarily supported by data from
Phase Il and Phase Il clinical trials in patients with gastroparesis and atopic dermatitis.

Gastroparesis

Gastroparesis is a disorder characterized by delayed gastric emptying in the absence of a
mechanical obstruction, with symptoms including nausea, vomiting, and bloating. The rationale
for using an NK1R antagonist is to block SP-mediated signaling in the brain's vomiting centers
and potentially modulate gastric motility.

Experimental Data Summary: Tradipitant vs. Placebo in Gastroparesis
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Experimental Protocol: Phase Il Gastroparesis Study (VP-VLY-686-2301)

» Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
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Participants: 152 adults with diabetic or idiopathic gastroparesis, confirmed delayed gastric
emptying, and moderate to severe nausea.

Intervention: Patients were randomized to receive either Tradipitant 85 mg twice daily (BID)
or a matching placebo for 4 weeks.

Primary Outcome: Change from baseline in the average daily nausea score at week 4, rated
on a 0-5 Likert scale.

Secondary Outcomes: Included the percentage of nausea-free days and the change in the
Gastroparesis Cardinal Symptom Index (GCSI) total score.
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Workflow of the Phase Il clinical trial of Tradipitant for gastroparesis.

Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin condition characterized by intense pruritus
(itching). Substance P and the NK1R are implicated in the transmission of itch signals and the
promotion of neurogenic inflammation in the skin.

Experimental Data Summary: Tradipitant vs. Placebo in Atopic Dermatitis
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Experimental Protocol: Phase Il Atopic Dermatitis Study (VP-VLY-686-2102)

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

o Participants: 164 adult patients with treatment-resistant pruritus associated with atopic
dermatitis.

« Intervention: Patients were randomized to receive either Tradipitant 85 mg BID or a
matching placebo for 8 weeks.

e Primary Outcome: The primary endpoint was the change from baseline in the Worst Itch
Visual Analog Scale (VAS) at week 8.

e Secondary Outcomes: Included changes in the SCORIing Atopic Dermatitis (SCORAD)
index.

Comparison with Other NK1R Antagonists

Direct comparative in vivo studies of Tradipitant against other NK1R antagonists for
gastroparesis or atopic dermatitis are limited. However, data from studies of other NK1R
antagonists in these conditions provide a basis for comparison.

Aprepitant for Gastroparesis

Aprepitant is an NK1R antagonist approved for the prevention of chemotherapy-induced and
postoperative nausea and vomiting. Its efficacy in gastroparesis has been investigated.

Experimental Data Summary: Aprepitant vs. Placebo in Gastroparesis (APRON Trial)[11][12]
[13]
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Experimental Protocol: APRON Trial
o Study Design: A 4-week multicenter, double-masked, randomized, placebo-controlled trial.

o Participants: 126 patients with chronic nausea and vomiting due to gastroparesis or a
gastroparesis-like syndrome.

 Intervention: Patients were randomized to receive oral aprepitant (125 mg/day) or placebo.

e Primary Outcome: Reduction in nausea severity measured by a 0-100 mm visual analog
scale (VAS).

Serlopitant for Atopic Dermatitis

Serlopitant is another NK1R antagonist that was investigated for the treatment of pruritus
associated with atopic dermatitis.
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Experimental Data Summary: Serlopitant vs. Placebo in Atopic Dermatitis
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Conclusion

The in vivo validation of Tradipitant's mechanism of action as an NK1R antagonist is primarily
supported by human clinical trial data. In Phase Il studies, Tradipitant demonstrated
statistically significant and clinically meaningful improvements in the symptoms of both
gastroparesis and atopic dermatitis. While the Phase Il study in gastroparesis did not meet its
primary endpoint in the intent-to-treat population, post-hoc analyses suggested efficacy in
patients with higher drug exposure. Similarly, in atopic dermatitis, the Phase lll trial did not
show a significant effect in the overall population but did indicate a benefit for patients with mild
disease.

Compared to aprepitant for gastroparesis, Tradipitant showed a more consistent effect on the
primary nausea endpoint in its Phase Il trial, although differences in trial design and patient
populations make direct comparisons challenging. In the context of atopic dermatitis, while
Tradipitant showed promising results in a Phase Il study, another NK1R antagonist,
serlopitant, failed to demonstrate efficacy in its Phase Il trial, leading to the termination of its
Phase III program for this indication. This highlights the potential for different molecules within
the same class to have varying clinical outcomes.
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The lack of publicly available preclinical in vivo data for Tradipitant is a notable gap in the
complete validation of its mechanism of action from a drug development perspective. Such
data would provide further insights into its pharmacological profile and target engagement in
relevant animal models. Nevertheless, the existing clinical data provides a strong rationale for
the continued investigation of Tradipitant as a therapeutic agent for conditions mediated by the
Substance P/NK1R pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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